molecular formula C13H23N5O2 B1317494 tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate CAS No. 912763-11-2

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate

Cat. No. B1317494
M. Wt: 281.35 g/mol
InChI Key: FFHKYBKJUQPGMZ-UHFFFAOYSA-N
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Description

This compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another example is the synthesis of 1,2,4-triazole derivatives, which were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .


Chemical Reactions Analysis

The compound is used as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . It dramatically accelerates reaction rates and suppresses cell cytotoxicity .


Physical And Chemical Properties Analysis

The compound is a solid and should be stored at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.

Scientific Research Applications

Tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate is a compound of interest due to its unique chemical structure and potential applications in scientific research. This document provides an overview of its applications, excluding information related to drug use, dosage, and side effects, focusing solely on its scientific research applications.

Synthetic Applications and Environmental Impact

One of the primary research applications of compounds related to tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate includes its use in the synthesis of various chemical products. For instance, it is related to the study of thermophysical property measurements on mixtures containing ethers with non-polar solvents, highlighting its relevance in the development of gasoline additives like MTBE to improve octane rating and reduce exhaust pollution (Marsh et al., 1999). Similarly, its connection to the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor has been explored, demonstrating alternative methods of converting and decomposing MTBE into less harmful substances (Hsieh et al., 2011).

Catalytic and Environmental Research

Furthermore, the compound's structure is related to research in catalysis, such as the use of polymer membranes for the purification of fuel oxygenated additives, showing its potential in enhancing the efficiency of methanol/MTBE separation via pervaporation, a critical process in fuel additive production (Pulyalina et al., 2020). Environmental research also benefits from the study of compounds like tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate, with investigations into the tracking and biodegradation of MTBE in groundwater, providing insights into the fate of such compounds in the environment and their potential for groundwater contamination (Rong & Tong, 2005).

Future Directions

The compound’s biocompatibility and fast kinetics make it desirable for bioconjugation in diverse chemical biology experiments . Its use in copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions could be explored further in the context of biological and medicinal chemistry.

properties

IUPAC Name

tert-butyl 4-(1,2,4-triazol-1-ylmethyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-5-16(7-8-17)11-18-10-14-9-15-18/h9-10H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHKYBKJUQPGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587585
Record name tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate

CAS RN

912763-11-2
Record name tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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